molecular formula C11H14O3 B13464040 2-(2-Ethyl-6-methylphenoxy)acetic acid

2-(2-Ethyl-6-methylphenoxy)acetic acid

Cat. No.: B13464040
M. Wt: 194.23 g/mol
InChI Key: NWJBIELTSSYZET-UHFFFAOYSA-N
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Description

2-(2-Ethyl-6-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a phenoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-6-methylphenoxy)acetic acid typically involves the reaction of 2-ethyl-6-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-6-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or other reduced forms of the carboxylic acid group.

    Substitution: Halogenated or nitrated derivatives of the phenoxyacetic acid.

Scientific Research Applications

2-(2-Ethyl-6-methylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to plant growth regulation and herbicide development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In plant biology, it may act as a growth regulator by mimicking natural plant hormones, thereby influencing various physiological processes. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyacetic acid: A simpler analog without the ethyl and methyl substituents.

    2-(2-Methylphenoxy)acetic acid: Similar structure but lacks the ethyl group.

    2-(4-Ethylphenoxy)acetic acid: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness

2-(2-Ethyl-6-methylphenoxy)acetic acid is unique due to the specific positioning of the ethyl and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased selectivity or potency in biological systems.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-ethyl-6-methylphenoxy)acetic acid

InChI

InChI=1S/C11H14O3/c1-3-9-6-4-5-8(2)11(9)14-7-10(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)

InChI Key

NWJBIELTSSYZET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1OCC(=O)O)C

Origin of Product

United States

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